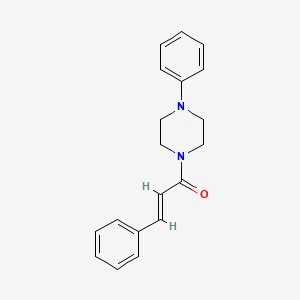
3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one is a useful research compound. Its molecular formula is C19H20N2O and its molecular weight is 292.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma-Selective Compounds
A study by Hudkins et al. (1994) synthesized a series of 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates, which showed potent affinity at sigma 1 and sigma 2 sites. These compounds, including variations of 3-Phenyl-1-(4-phenylpiperazinyl)prop-2-EN-1-one, were identified as high-affinity sigma-selective agents with significant implications for understanding the sigma recognition site biology (Hudkins, Mailman, & DeHaven-Hudkins, 1994).
Antitumor Activity
Naito et al. (2005) explored the antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. These compounds exhibited potent antitumor activity against several tumor cells, including human carcinoma, without causing undesirable effects in mice. This suggests a potential application of these compounds in cancer therapy (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Nonlinear Optical Absorption
Rahulan et al. (2014) synthesized a derivative of this compound and investigated its nonlinear optical properties. This compound showed potential for optical device applications such as optical limiters, due to its unique behavior in different laser intensities (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Molecular Interactions in Mixed Solvents
Research by Gop and Chavan (2021) involved the synthesis and characterization of 3-phenyl-1-(3,4-dibromophenyl)prop-2-en-1-one, a related compound. They examined molecular interactions in mixed solvents at various temperatures, contributing to the understanding of solute-solute and solute-solvent interactions in such systems (Gop & Chavan, 2021).
Synthesis and Characterization
The work by Parveen, Iqbal, and Azam (2008) involved synthesizing and characterizing hydroxy pyrazolines derived from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one. Their research adds to the knowledge of the synthesis process and properties of these compounds, which are structurally related to this compound (Parveen, Iqbal, & Azam, 2008).
Antimicrobial Activity and Molecular Modeling
Mandala et al. (2013) synthesized novel compounds structurally related to this compound and screened them for antimicrobial activity. Their molecular modeling provided insights into the interaction of these compounds with bacterial proteins, indicating their potential in developing new antimicrobial agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to target nuclear hormone receptors . These receptors can act as repressors or activators of transcription and have a high affinity for thyroid hormones .
Pharmacokinetics
Its molecular weight of 292375 Da suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight under 500 Da typically have good oral bioavailability.
Result of Action
Based on the anti-tubercular activity of related compounds , it’s plausible that this compound could inhibit the growth of Mycobacterium tuberculosis H37Ra, potentially leading to the death of these bacteria.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADBKIXZVPGOPE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)

cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)
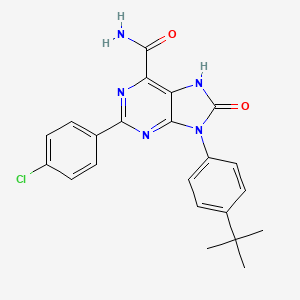
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)
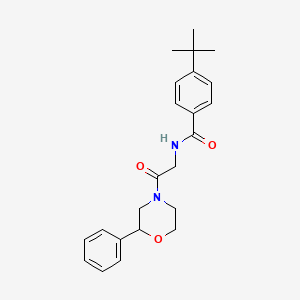

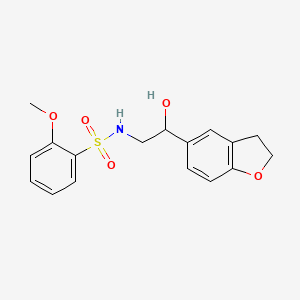
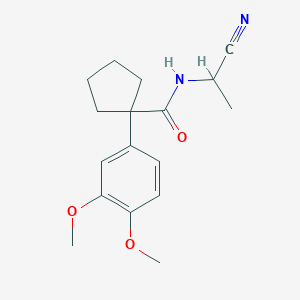
![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)
